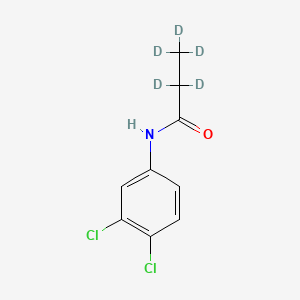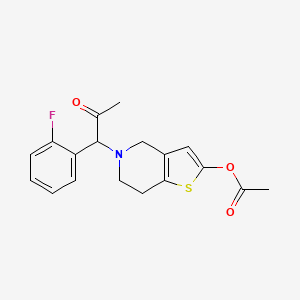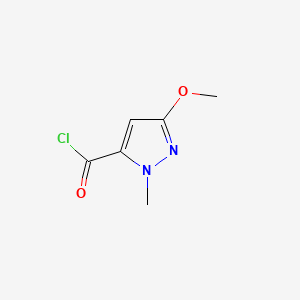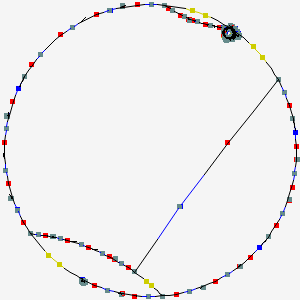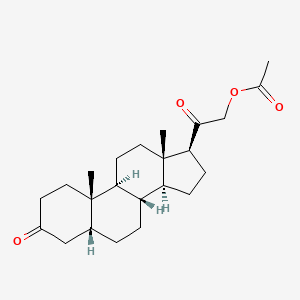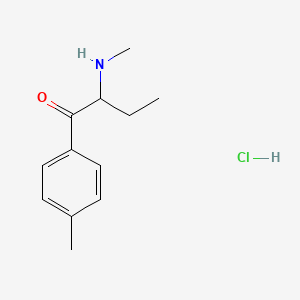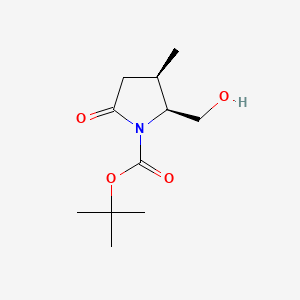
(2S,3R)-N-(tert-ブトキシカルボニル)-3-メチル-ピログルタミンオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol is a compound that features a tert-butoxycarbonyl (Boc) protecting group
科学的研究の応用
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the corresponding amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
化学反応の分析
Types of Reactions
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Deprotection: TFA in dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amine.
作用機序
The mechanism of action of (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes or receptors.
類似化合物との比較
Similar Compounds
- (2S,3R)-1-(tert-Butyloxycarbonyl)-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-3-ol
- (2S,3R,4E)-2-tert-Butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-ol
Uniqueness
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and transformations, making it a valuable intermediate in synthetic organic chemistry.
特性
IUPAC Name |
tert-butyl (2S,3R)-2-(hydroxymethyl)-3-methyl-5-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-9(14)12(8(7)6-13)10(15)16-11(2,3)4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPULZKNLAIKEZ-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1CO)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)N([C@@H]1CO)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

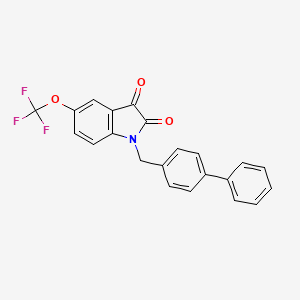
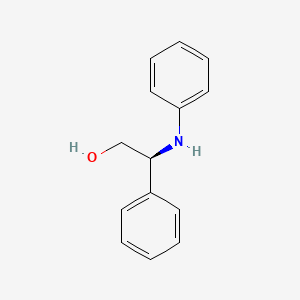
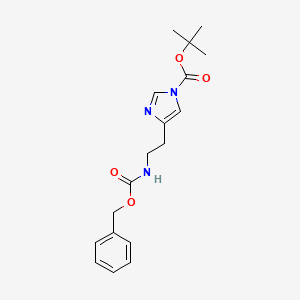
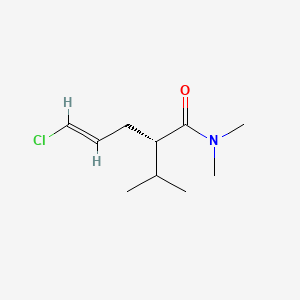
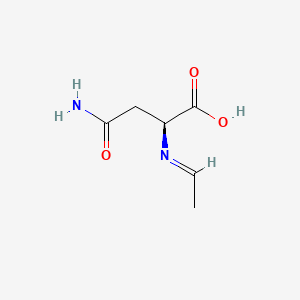
![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
